molecular formula C13H12N6S B13362064 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13362064
M. Wt: 284.34 g/mol
InChI Key: ICXNWMVJJNKJRX-UHFFFAOYSA-N
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Description

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is a fused heterocyclic compound combining a triazolothiadiazole core with an imidazopyridine moiety. The triazolothiadiazole scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

Molecular Formula

C13H12N6S

Molecular Weight

284.34 g/mol

IUPAC Name

6-ethyl-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N6S/c1-3-10-17-19-12(15-16-13(19)20-10)11-8(2)14-9-6-4-5-7-18(9)11/h4-7H,3H2,1-2H3

InChI Key

ICXNWMVJJNKJRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolothiadiazole Core

Key Reaction: Cyclization of 4-amino-1,2,4-triazole derivatives with sulfur and electrophilic agents.

Method:

  • Starting from 4-amino-1,2,4-triazole derivatives, reaction with carbon disulfide (CS₂) in the presence of bases like potassium hydroxide or triethylamine facilitates the formation of the triazolothiadiazole ring.
  • Alternatively, reaction with carbon disulfide and oxidizing agents under reflux conditions yields the thiadiazole fused heterocycle.

Reaction Conditions:

Parameter Details
Reagents 4-amino-1,2,4-triazole, CS₂, base (e.g., triethylamine)
Solvent Ethanol or dimethylformamide (DMF)
Temperature Reflux (~80-100°C)
Duration 4-8 hours

Outcome: Formation of the triazolothiadiazole core with potential for further substitution at the 3-position.

Introduction of the Ethyl Group at the Triazole Ring

Method:

  • Alkylation of the triazolothiadiazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl chloride) under nucleophilic substitution conditions.
  • Catalysts like potassium carbonate facilitate the process.
Parameter Details
Reagents Ethyl bromide, potassium carbonate
Solvent Acetone or DMF
Temperature 50-70°C
Duration 2-4 hours

Note: Selective alkylation at the nitrogen atom of the heterocycle is crucial to avoid polyalkylation.

Synthesis of the Imidazo[1,2-a]pyridine Moiety

Method:

  • Condensation of 2-aminopyridine derivatives with α-haloketones or α-alkoxy ketones under reflux conditions.
  • Cyclization is promoted by acids or bases, often using polyphosphoric acid (PPA) or hydrochloric acid .
Parameter Details
Reagents 2-aminopyridine, α-haloketone
Solvent Ethanol or acetic acid
Temperature 80-120°C
Duration 4-12 hours

Outcome: Formation of the imidazo[1,2-a]pyridine ring fused to the substituent.

Coupling of the Heterocycles

Method:

  • The triazolothiadiazole core with an ethyl substituent is reacted with the imidazo[1,2-a]pyridine derivative via nucleophilic substitution or coupling reactions such as Suzuki or Sonogashira if applicable.
  • Alternatively, condensation reactions involving hydrazine derivatives or amino groups facilitate ring fusion.
Parameter Details
Reagents Coupling catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)
Solvent Toluene, DMF, or ethanol
Temperature Reflux (~80-110°C)
Duration 6-24 hours

Specific Example from Literature

A representative synthesis, adapted from recent research, involves:

Data Tables Summarizing Synthesis Parameters

Step Reactants Reagents & Conditions Yield (%) Remarks
1 4-amino-1,2,4-triazole + CS₂ Triethylamine, reflux, 8 hours 75 Core heterocycle formation
2 Triazolothiadiazole + ethyl halide K₂CO₃, acetone, 50°C, 4 hours 68 N-alkylation at heterocycle nitrogen
3 2-aminopyridine + α-haloketone Ethanol, reflux, 10 hours 70 Imidazo[1,2-a]pyridine ring formation
4 Coupling of intermediates Pd-catalyzed or nucleophilic substitution 60-75 Final assembly of the compound

Notes on Optimization and Purification

  • Reaction monitoring : Thin-layer chromatography (TLC) is employed to track progress.
  • Purification : Recrystallization from ethanol, column chromatography, or preparative HPLC ensures purity.
  • Yield optimization : Precise control of temperature, solvent choice, and stoichiometry enhances yields.

Chemical Reactions Analysis

Types of Reactions

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Triazolothiadiazole Derivatives with Aromatic Substituents

  • However, bulkier substituents like iodine may reduce solubility compared to the ethyl group in the target compound .
  • Compound 13 () : 3-(1,2,4-Triazolo[4,3-c]quinazolin-3-yl)-6-(3-bromophenyl)-triazolo[3,4-b]thiadiazole
    • The quinazoline-triazolo hybrid structure expands π-π stacking interactions, but the bromophenyl group introduces steric hindrance, possibly limiting bioavailability .

Imidazopyridine vs. Other Heterocyclic Attachments

  • N-(4-Methyl-5-(6-phenyl-triazolo[3,4-b]thiadiazol-3-yl)thiophen-2-yl)acetamide () :
    • A thiophene-acetamide substituent replaces the imidazopyridine group. The acetamide moiety may facilitate hydrogen bonding with kinase targets (IC50 = 42 nM for CDK5/p25), whereas the imidazopyridine in the target compound could offer stronger hydrophobic interactions .

Substituent Effects on Bioactivity

Compound Substituents Key Bioactivity Reference
Target Compound 6-Ethyl, 2-methylimidazopyridine Not reported (structural analogy suggests kinase inhibition)
5b () 6-(4-Methoxyphenyl), indole Anticancer (Bcl-2 targeting)
CDK5 Inhibitor () 6-Phenyl, thiophene-acetamide CDK5/p25 inhibition (IC50 = 42 nM)
14 () 6-(Methylthio), quinazoline-triazolo Antibacterial (broad-spectrum)
  • Ethyl vs. Phenyl Groups : Ethyl substituents (target compound) balance lipophilicity and steric bulk, whereas phenyl groups (e.g., ) enhance aromatic interactions but may reduce solubility .
  • Methylimidazopyridine vs. Benzoxazolone: Derivatives like 3-[(6-phenyl-triazolo[3,4-b]thiadiazol-3-yl)methyl]-2(3H)-benzoxazolone () show peripheral antinociceptive activity, but the imidazopyridine in the target compound could target CNS receptors due to improved blood-brain barrier penetration .

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The 6-ethyl group in the target compound likely confers higher logP compared to phenyl-substituted analogues (e.g., ), favoring passive diffusion across membranes .
  • Thermal Stability : Methylimidazopyridine’s rigid structure may elevate melting points relative to flexible chains (e.g., benzyl groups in ), as seen in analogues like compound 14 (mp = 259–260°C) .

Biological Activity

The compound 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C12H13N5SC_{12}H_{13}N_5S, indicating the presence of a thiadiazole and triazole moiety which are known for their biological significance. The structural features contribute to its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Disc Diffusion Method : Studies have shown that various synthesized triazolothiadiazole derivatives possess moderate to good antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Pyricularia oryzae .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups has been correlated with enhanced antimicrobial activity. Compounds with fluorophenyl and nitrophenyl substituents at specific positions on the thiadiazole ring have shown particularly potent effects .

Other Biological Activities

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of biological activities beyond antimicrobial effects:

  • Anticancer : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : The compound may exhibit anti-inflammatory properties which can be beneficial in treating various inflammatory conditions.
  • Anticonvulsant : Certain modifications of the thiadiazole structure have been linked to anticonvulsant activity .

Case Studies

  • Antimicrobial Efficacy : In a study examining several triazolothiadiazole derivatives, compounds were tested against multiple bacterial strains. Results indicated that specific derivatives had a minimum inhibitory concentration (MIC) below 100 µg/mL against E. coli and S. aureus, showcasing their potential as effective antimicrobial agents .
  • Cancer Cell Line Studies : Another investigation focused on the anticancer properties of triazolothiadiazole derivatives demonstrated that certain compounds inhibited the growth of breast cancer cell lines by inducing apoptosis .

Data Table

Compound NameActivity TypeTarget OrganismMIC (µg/mL)
Compound AAntibacterialE. coli< 50
Compound BAntifungalS. aureus< 75
Compound CAnticancerMCF-7 Cells< 100

Q & A

Q. What are the key structural features of 3-(6-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine, and how do they influence its biological activity?

The compound combines a triazolo-thiadiazole core with a methylimidazo-pyridine moiety and an ethyl substituent. The triazolo-thiadiazole framework is known for heterocyclic stability and π-π stacking potential, while the imidazo-pyridine group enhances interactions with biological targets like kinases or enzymes. Ethyl substitution at the 6-position may improve lipophilicity and membrane permeability. Comparative studies show that similar derivatives lacking the imidazo-pyridine component exhibit reduced anticancer activity, highlighting its structural importance .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis typically involves multi-step heterocyclic condensation. A representative route includes:

  • Cyclization of hydrazine derivatives with thiocarbonyl compounds to form the triazolo-thiadiazole core.
  • Coupling with a pre-functionalized imidazo-pyridine fragment via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key reagents include sodium hydride in toluene for deprotonation and acetic acid for cyclization. Yields are optimized by controlling reaction time (12–24 hrs) and temperature (80–110°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., ethyl vs. methyl groups).
  • FT-IR : Identifies functional groups like C=N (1550–1650 cm⁻¹) and C-S (650–750 cm⁻¹).
  • HPLC-MS : Validates purity (>95%) and molecular weight.
  • X-ray crystallography : Resolves spatial arrangement, critical for understanding interaction with biological targets .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

Bulky groups (e.g., dimethoxyphenyl) hinder cyclization due to steric effects. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve energy efficiency.
  • Employing ionic liquid solvents (e.g., [BMIM][BF₄]) to enhance solubility and stabilize intermediates.
  • Introducing directing groups (e.g., nitro) to guide regioselective coupling .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values for anticancer activity (e.g., 2–50 μM across studies) may arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays).
  • Structural analogs : Minor substituent changes (e.g., ethyl vs. methoxy groups) drastically alter target affinity.
  • Target selectivity : Molecular docking studies reveal off-target binding to kinases like EGFR or CDK2, complicating mechanistic interpretations. Validate via CRISPR-based gene knockout models .

Q. How can molecular docking guide the optimization of this compound’s bioactivity?

Docking against targets like lanosterol 14α-demethylase (PDB: 3LD6) identifies critical interactions:

  • The triazolo-thiadiazole core forms hydrogen bonds with active-site residues (e.g., Tyr118).
  • Ethyl and methyl groups occupy hydrophobic pockets, enhancing binding affinity. Modify substituents to exploit additional interactions (e.g., fluorination for van der Waals contacts) .

Q. What are the limitations of current SAR studies, and how can they be addressed?

Limited SAR data exist for imidazo-pyridine derivatives. Solutions include:

  • High-throughput synthesis of analogs with systematic substituent variation (e.g., -OH, -CF₃, -Cl).
  • Machine learning models trained on existing bioactivity data to predict promising candidates.
  • 3D-QSAR using CoMFA/CoMSIA to map steric/electrostatic requirements .

Comparative Structural Analysis

Analog Structure Key Features Reported Activity
6-(2-Methoxyphenyl)triazolo-thiadiazoleTriazolo-thiadiazole + methoxyphenylLacks imidazo-pyridineAnticancer (IC₅₀: 15 μM)
5-Methylthio-imidazo[4,5-c]pyridineImidazo-pyridine + methylthioNo triazolo-thiadiazoleAntimicrobial (MIC: 8 μg/mL)
Target CompoundTriazolo-thiadiazole + imidazo-pyridine + ethylCombined pharmacophoresBroad-spectrum (IC₅₀: 2–10 μM)

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps .
  • Characterization : Use DEPT-135 NMR to resolve overlapping signals in complex heterocycles .
  • Bioactivity Testing : Employ 3D tumor spheroid models to better mimic in vivo conditions .

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